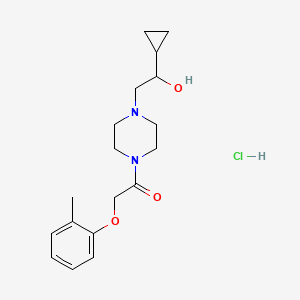

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride

Description

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a piperazine-based compound characterized by a cyclopropyl-hydroxyethyl substituent on the piperazine ring and an o-tolyloxy group linked to an ethanone backbone. The hydrochloride salt form likely enhances its aqueous solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name |

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3.ClH/c1-14-4-2-3-5-17(14)23-13-18(22)20-10-8-19(9-11-20)12-16(21)15-6-7-15;/h2-5,15-16,21H,6-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGWXCBUXHFMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structure features:

- Piperazine ring : Known for its role in various pharmacological activities.

- Cyclopropyl group : Imparts unique steric properties influencing receptor interactions.

- o-Tolyloxy moiety : Potentially enhances lipophilicity and biological target interactions.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Piperazine Ring | Heterocyclic structure contributing to pharmacodynamics |

| Cyclopropyl Group | Provides steric hindrance affecting binding dynamics |

| o-Tolyloxy Moiety | Enhances interaction with biological targets |

The compound's biological activity is hypothesized to involve interactions with various molecular targets, including:

- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors, which may influence mood and behavior.

- Enzymatic Pathways : Involvement in metabolic pathways through enzyme inhibition or activation.

Antidepressant Activity

Studies on piperazine derivatives have indicated potential antidepressant effects. For instance, compounds with similar structures have shown efficacy in animal models of depression by modulating neurotransmitter levels.

Analgesic Properties

Research suggests that derivatives containing the cyclopropyl group exhibit analgesic effects. These compounds may interact with pain pathways, providing relief in inflammatory conditions.

Table 2: Comparative Biological Activities of Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)naphthalene | Antidepressant |

| 2-(Cyclopropylmethyl)-piperazine | Analgesic |

| 4-(2-Methylpiperidin-1-yl)naphthalene | Antipsychotic |

Case Study 1: Neuropharmacological Assessment

A study assessed the neuropharmacological profile of a related piperazine derivative in rodent models. The results indicated significant reductions in anxiety-like behaviors, suggesting that similar compounds may exert anxiolytic effects through modulation of GABAergic systems .

Case Study 2: In Vitro Enzyme Inhibition

Another study evaluated the enzyme inhibition capabilities of piperazine derivatives against certain kinases involved in cancer pathways. The findings revealed that these compounds could inhibit key enzymes, suggesting potential applications in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison of the target compound with structurally analogous molecules from the evidence:

Chloro-Substituted Piperazine Derivatives

- 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (): Structure: Features a pyrimidinylphenyl group and a chloroacetyl moiety. Key Differences: The absence of a cyclopropyl-hydroxyethyl group and o-tolyloxy substituent distinguishes it from the target compound. Synthesis: Prepared via reaction of chloroacetyl chloride with a piperazine precursor in MeCN, highlighting a straightforward acylation strategy .

- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (): Structure: Simplified analog with a phenyl group and chloro substituent. Therapeutic Relevance: Reported in antifungal, antipsychotic, and anticancer applications due to the phenylpiperazine pharmacophore . Comparison: The target compound’s cyclopropyl and o-tolyloxy groups may reduce metabolic instability compared to the phenyl group, which is prone to cytochrome P450-mediated oxidation.

Amino- and Morpholino-Functionalized Derivatives

- (S)- and (R)-1-(4-((2-(1H-indazol-4-yl)-4-morpholinothieno[2,3-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-aminopropan-1-one (): Structure: Contains a morpholino-thienopyrimidine core and chiral amino groups. Divergence: The target compound lacks the complex heterocyclic core but incorporates a cyclopropyl-hydroxyethyl group, which could influence steric interactions in receptor binding .

Triazole- and Pyrimidine-Containing Derivatives

- (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (): Structure: Integrates a triazolylphenyl-pyrimidine motif with a methylpiperazine group. Activity: Likely targets kinases or proteases due to the triazole-pyrimidine scaffold. Comparison: The target compound’s o-tolyloxy group may offer improved lipophilicity compared to the polar triazole moiety, affecting membrane permeability .

Bulky Aromatic and Hydrophobic Derivatives

- 1-(4-(2-(2,4-Dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)-2-(diisobutylamino)ethanone hydrochloride (): Structure: Includes dichlorophenyl, naphthylmethoxy, and diisobutylamino groups. Contrast: The target compound’s cyclopropyl group balances hydrophobicity and metabolic stability, avoiding excessive lipophilicity .

Hydroxypropyl-Piperazine Derivatives

- 1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1h-pyrrol-3-yl}ethan-1-one Dihydrochloride (): Structure: Combines a hydroxypropyl-piperazine chain with a pyrrole-ethanone core. Relevance: The dihydrochloride salt and hydroxypropyl group suggest applications in CNS drugs requiring blood-brain barrier penetration. Comparison: The target compound’s o-tolyloxy group may provide stronger π-π stacking interactions compared to the pyrrole ring .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparison

Table 2: Physicochemical Properties

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this piperazine-based compound?

Methodological Answer:

- Key steps include coupling the cyclopropyl-hydroxyethyl moiety to the piperazine core via nucleophilic substitution or reductive amination. Reaction conditions (e.g., solvent polarity, temperature) significantly impact cyclopropane stability .

- Purification via recrystallization or column chromatography is critical, as evidenced by similar derivatives requiring HPLC to isolate enantiomers (≥95% purity) .

- Single-crystal X-ray diffraction (XRD) should validate stereochemistry, as demonstrated for analogous piperazine derivatives (R factor ≤ 0.035, data-to-parameter ratio ≥ 18.8) .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

Methodological Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities at ≤0.1% levels, as per pharmacopeial standards for related compounds .

- XRD : Essential for confirming bond lengths (e.g., C–N bonds in piperazine: ~1.45 Å) and torsion angles, as shown in structurally similar ethanone derivatives .

- NMR : ¹H/¹³C NMR in DMSO-d6 resolves hydroxyethyl and o-tolyloxy proton signals; DEPT-135 distinguishes CH₂ groups in cyclopropane .

Q. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Piperazine analogs show hydrolytic susceptibility at the ethanone linkage in acidic media (pH < 3) .

- Stabilize samples with inert atmospheres (N₂) and antioxidants (e.g., BHT) to prevent radical-mediated cyclopropane ring opening .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., receptor affinity vs. in vivo efficacy) be resolved?

Methodological Answer:

- Perform molecular dynamics simulations to assess binding pocket interactions, focusing on the cyclopropyl group’s steric effects on receptor conformations .

- Validate with isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy trade-offs, as seen in triazolo-pyridinone derivatives .

- Address batch variability by cross-referencing impurity profiles (e.g., residual solvents via GC-MS) with bioactivity data .

Q. What experimental designs mitigate organic degradation during long-term bioactivity assays?

Methodological Answer:

Q. How can structure-activity relationships (SAR) be elucidated for the cyclopropyl-hydroxyethyl moiety?

Methodological Answer:

- Synthesize analogs with cyclopentyl or cyclohexyl substitutions and compare LogP (HPLC-derived) and aqueous solubility (shake-flask method). Cyclopropane’s high ring strain enhances membrane permeability but reduces metabolic stability .

- Pharmacophore mapping using Schrödinger Suite identifies critical hydrogen-bond donors (hydroxyethyl) and π-π stacking (o-tolyloxy) .

Q. What degradation pathways dominate under UV/oxidative stress, and how are they characterized?

Methodological Answer:

- LC-HRMS identifies primary degradation products:

Q. What strategies are effective for impurity profiling in scale-up batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.